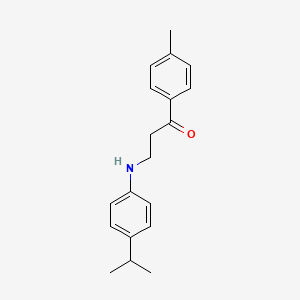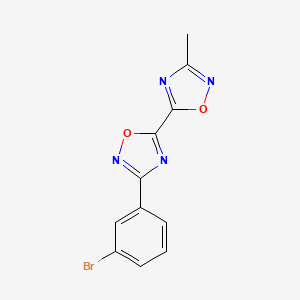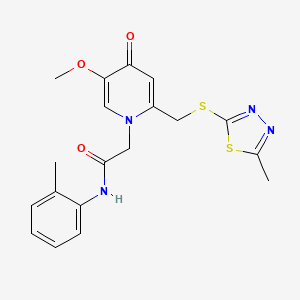![molecular formula C9H17N3S3 B2716251 5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 338394-36-8](/img/structure/B2716251.png)
5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is a chemical compound that contains sulfur and nitrogen atoms in its structure . It is related to the class of compounds known as thiazoles .
Molecular Structure Analysis
The molecular structure of “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” is characterized by the presence of sulfur and nitrogen atoms. The compound has a molecular weight of 210.43 .Physical And Chemical Properties Analysis
The compound “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” has a molecular weight of 210.43 . More specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
DNA Methylation Inhibition
- Study Insight : New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, similar to the compound , were synthesized and showed potential anti-tumor activity. These derivatives influenced the methylation level of tumor DNA, indicating their significance in cancer research and therapy (Hovsepyan et al., 2018).
Synthesis of Novel Compounds
- Study Insight : Syntheses of similar triazole compounds have been reported, focusing on creating new molecular structures that can be valuable in diverse scientific applications. This includes the development of bis(4-amino-4H-1,2,4-triazole-3-thiols) through specific condensation reactions (Ebrahimi & Sayadi, 2012).
Glycosylation Studies
- Study Insight : Research on glycosylation of similar triazole compounds, like 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, offers insights into chemical processes useful in pharmaceutical and biochemical applications. This study involved varying glycosyl halides and bases to explore different glycoside formations (El Ashry et al., 2009).
Antimicrobial Activities
- Study Insight : The synthesis and evaluation of new 1,2,4-triazole derivatives, starting from compounds like isonicotinic acid hydrazide, revealed their antimicrobial activities. This study highlights the potential of triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
- Study Insight : Triazole derivatives have been studied for their efficiency in corrosion inhibition, particularly for mild steel in acidic media. This application is crucial in material science and engineering, demonstrating the compound's versatility in different industrial contexts (Lagrenée et al., 2002).
Solar Cell Application
- Study Insight : In the field of renewable energy, triazole compounds have been used in dye-sensitized solar cells (DSSCs). A study involving a thiolate/disulfide organic-based electrolyte system showed significant efficiency, highlighting the compound's potential in solar energy technologies (Hilmi et al., 2014).
Zukünftige Richtungen
Thiazoles, which are structurally similar to “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, have been found in many potent biologically active compounds . Therefore, future research could focus on exploring the potential biological activities of “5-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol” and its derivatives.
Eigenschaften
IUPAC Name |
3-[2,2-bis(ethylsulfanyl)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S3/c1-4-14-8(15-5-2)6-7-10-11-9(13)12(7)3/h8H,4-6H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVPPPZRYJAJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(CC1=NNC(=S)N1C)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)




![5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinic acid](/img/structure/B2716179.png)
![5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2716181.png)
![2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2716182.png)

![2-Amino-3-[benzyl(methyl)amino]propanoic acid](/img/structure/B2716188.png)
![Methyl 2-[6-(3,4-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2716189.png)
![7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716190.png)
